molecular formula C10H11ClO4S B12548810 4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride CAS No. 149231-13-0

4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride

Cat. No.: B12548810
CAS No.: 149231-13-0
M. Wt: 262.71 g/mol
InChI Key: VIOJMBFIGZFMKJ-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a methyl group attached to a benzene ring, along with a benzoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions using methanesulfonic acid and thionyl chloride or phosgene. The process is typically carried out in specialized reactors designed to handle corrosive reagents and high temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Alcohols: Formed from reduction reactions.

    Aldehydes and Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The methanesulfonyl group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride is unique due to the combination of functional groups present on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

149231-13-0

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

3-methoxy-2-methyl-4-methylsulfonylbenzoyl chloride

InChI

InChI=1S/C10H11ClO4S/c1-6-7(10(11)12)4-5-8(9(6)15-2)16(3,13)14/h4-5H,1-3H3

InChI Key

VIOJMBFIGZFMKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)(=O)C)C(=O)Cl

Origin of Product

United States

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